4-Nitronaphthalene-1-carbaldehyde

説明

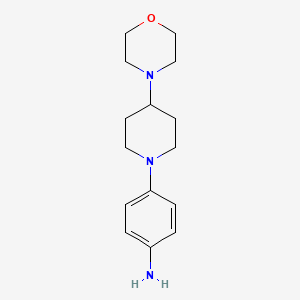

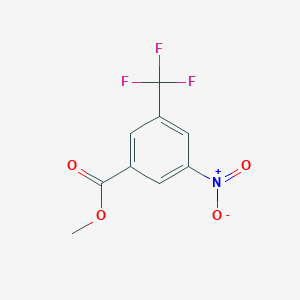

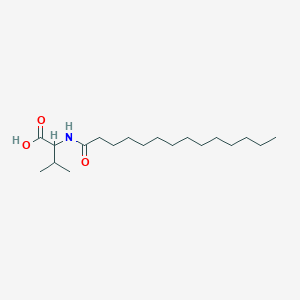

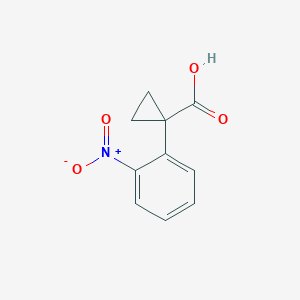

4-Nitronaphthalene-1-carbaldehyde is a compound with the molecular formula C11H7NO3 . It is commonly used in organic synthesis and has various applications in medical, environmental, and industrial research.

Synthesis Analysis

The synthesis of 1-Nitronaphthalene, a similar compound, involves a typical aromatic electrophilic substitution reaction. The electrophile is the nitronium ion generated by the interaction . A simple and effective method of nitration of naphthalene using a classical nitrating mixture in 1,4-dioxane is presented .Molecular Structure Analysis

The molecular structure of 4-Nitronaphthalene-1-carbaldehyde includes a naphthalene ring substituted by a formyl group and a nitro group . The InChI representation of the molecule isInChI=1S/C11H7NO3/c13-7-8-5-6-11 (12 (14)15)10-4-2-1-3-9 (8)10/h1-7H . Chemical Reactions Analysis

The aromaticity of the naphthalene ring in 4-Nitronaphthalene-1-carbaldehyde is affected by the rotation angle of the formyl and nitro groups to the aromatic plane . The nitro group has a stronger resonance effect and causes a greater decrease of aromaticity than the formyl group only for planar or close to planar conformation .Physical And Chemical Properties Analysis

4-Nitronaphthalene-1-carbaldehyde has a molecular weight of 201.18 g/mol . It has a topological polar surface area of 62.9 Ų and a complexity of 261 . The compound is canonicalized .科学的研究の応用

Catalytic Nitration

4-Nitronaphthalene-1-carbaldehyde: is used in the catalytic nitration process to produce 1,5-dinitronaphthalene . This compound serves as a precursor for the synthesis of 1,5-naphthalene diisocyanate , which is a key intermediate for creating advanced polyurethanes known for their durability and elasticity .

Dye Manufacturing

The compound plays a role in the production of dyes. Its nitration products can be further processed to create colorants used in various industries, including textiles and inks .

Pharmaceutical Intermediates

In pharmaceutical research, 4-Nitronaphthalene-1-carbaldehyde can be transformed into intermediates that are crucial for the synthesis of certain drugs, especially those that require complex aromatic structures .

Explosives

The nitration products of 4-Nitronaphthalene-1-carbaldehyde are also used in the explosives industry. The controlled nitration can lead to compounds required for the synthesis of specific explosive materials .

Plasticizers

As an intermediate in chemical synthesis, it can contribute to the production of plasticizers that enhance the flexibility and durability of plastic materials .

Environmental Research

This compound is utilized in environmental studies, particularly in the analysis of degradation products of naphthalene derivatives and their environmental impact .

Zeolite Catalysts Development

Research has been conducted on the use of 4-Nitronaphthalene-1-carbaldehyde in the development of zeolite catalysts, which are pivotal in clean technology for aromatic nitration, offering a more environmentally friendly approach to traditional methods .

Organic Synthesis

作用機序

Target of Action

It’s known that nitrated polycyclic aromatic hydrocarbons (nitro-pahs), a group to which this compound belongs, can interact with various biological targets .

Mode of Action

It’s known that 1-nitronaphthalene, a related compound, reacts with benzene and undergoes selective reduction with cyclohexane in the presence of aluminum chloride . This reaction could provide some insight into the potential interactions of 4-Nitronaphthalene-1-carbaldehyde with its targets.

Biochemical Pathways

A strain of sphingobium was found to grow on 1-nitronaphthalene as the sole carbon, nitrogen, and energy source . The gene cluster encoding 1-nitronaphthalene catabolism is located on a plasmid, and the initial step in degradation of 1-nitronaphthalene is catalyzed by a three-component dioxygenase, resulting in the formation of 1,2-dihydroxynaphthalene . This could suggest potential biochemical pathways that 4-Nitronaphthalene-1-carbaldehyde might affect.

Result of Action

It’s known that nitro-pahs have been widely detected in the environment and they are more toxic than their corresponding parent pahs . This suggests that 4-Nitronaphthalene-1-carbaldehyde could potentially have significant molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Nitronaphthalene-1-carbaldehyde. Nitro-PAHs, including 4-Nitronaphthalene-1-carbaldehyde, enter the environment from natural sources and anthropogenic activities . The presence of these compounds in various environmental media can affect their interactions with biological targets and their overall impact.

Safety and Hazards

特性

IUPAC Name |

4-nitronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEPRUKGWGZQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606356 | |

| Record name | 4-Nitronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitronaphthalene-1-carbaldehyde | |

CAS RN |

42758-54-3 | |

| Record name | 4-Nitronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-[1,4-Phenylenebis(methylene)]dipyridine](/img/structure/B1603680.png)

![4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1603688.png)